4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid

Solid‑Phase Peptide Synthesis Orthogonal Protection Fmoc Deprotection Kinetics

4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid (CAS 2138358-14-0) is an Fmoc-protected, seven-membered heterocyclic amino acid derivative that uniquely integrates a base‑labile fluorenylmethyloxycarbonyl amine protection with a 1,1‑dioxo‑1,4‑thiazepane scaffold. This architecture furnishes orthogonal solid‑phase peptide synthesis (SPPS) compatibility while its sulfone‑containing ring imparts enhanced carboxylic acid acidity (pKa ~2.5) relative to non‑sulfone analogs (pKa ~4.8).

Molecular Formula C21H21NO6S
Molecular Weight 415.46
CAS No. 2138358-14-0
Cat. No. B2986899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid
CAS2138358-14-0
Molecular FormulaC21H21NO6S
Molecular Weight415.46
Structural Identifiers
SMILESC1CS(=O)(=O)CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C21H21NO6S/c23-20(24)14-11-22(9-10-29(26,27)13-14)21(25)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24)
InChIKeyNZJOIRIULPKTIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid – A Specialized Fmoc-Sulfone Building Block for Procurement Evaluation


4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid (CAS 2138358-14-0) is an Fmoc-protected, seven-membered heterocyclic amino acid derivative that uniquely integrates a base‑labile fluorenylmethyloxycarbonyl amine protection with a 1,1‑dioxo‑1,4‑thiazepane scaffold. This architecture furnishes orthogonal solid‑phase peptide synthesis (SPPS) compatibility while its sulfone‑containing ring imparts enhanced carboxylic acid acidity (pKa ~2.5) relative to non‑sulfone analogs (pKa ~4.8) [1]. Natural products bearing the 1,4‑thiazepane ring system have demonstrated cytotoxic activity in the sub‑micromolar range, underscoring the scaffold’s biological relevance [2].

Compatibility Fmoc-based SPPS workflow
Deprotection Orthogonal base-labile Fmoc removal
Reactivity Enhanced acidity for hindered coupling

Why Generic Substitution Fails for 4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid


Generic interchange of this compound with Boc‑ or Cbz‑protected thiazepane‑6‑carboxylic acid analogs is fundamentally precluded by divergent deprotection chemistries and electronic properties. The Fmoc group is cleaved with 20% piperidine in DMF with a half‑life of approximately 6 seconds, permitting selective removal in the presence of acid‑labile tert‑butyloxycarbonyl (Boc) or hydrogenolysis‑labile benzyloxycarbonyl (Cbz) groups [1]. Conversely, the 1,1‑dioxo‑thiazepane core lowers the carboxylic acid pKa by ~2 log units relative to non‑sulfone congeners, altering aqueous solubility, ion‑pairing behavior, and coupling kinetics in peptide synthesis [2]. These orthogonal chemical properties, essential for multi‑step SPPS of complex molecules, are lost upon generic substitution.

Fmoc vs Boc/Cbz Chemistry
Base-labile Fmoc cannot directly replace acid-labile Boc or hydrogenolysis-labile Cbz without altering the orthogonal protection scheme.
Sulfone pKa Shift
1,1-dioxo group lowers carboxylic acid pKa by approximately 2 log units versus non-sulfone analogs, shifting solubility and coupling kinetics.
Scaffold Identity
Thiazepane-6-carboxylic acid analogs lacking the 1,1-dioxo group exhibit different electronic and steric profiles, limiting direct substitution.

Quantitative Differentiation Evidence for 4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid


Fmoc Deprotection Rate Advantage Over Boc‑Protected Thiazepane Analogs

The Fmoc group of the target compound exhibits a deprotection half‑life of approximately 6 seconds in 20% piperidine/DMF, measured under standard SPPS conditions [1]. In contrast, the Boc group requires 50% trifluoroacetic acid in dichloromethane for 30 min for complete removal [2]. This three‑order‑of‑magnitude difference in deprotection speed enables selective, sequential N‑terminus liberation without disturbing acid‑sensitive side‑chain protecting groups or the resin linker.

Deprotection Kinetics
Head-to-head
~6 s (Fmoc) vs 30 min (Boc)
Supports orthogonal SPPS deprotection
Piperidine/DMF vs TFA/DCM conditions
Solid‑Phase Peptide Synthesis Orthogonal Protection Fmoc Deprotection Kinetics

Sulfone-Driven Carboxylic Acid pKa Reduction Versus Non‑Sulfone Thiazepane and Piperidine Analogs

Incorporation of the 1,1‑dioxo group lowers the carboxylic acid pKa of the thiazepane‑6‑carboxylic acid scaffold by approximately 2 log units. A structurally analogous sulfonyl‑acetic acid (2‑(butane‑1‑sulfonyl)acetic acid) exhibits a predicted pKa of 2.57 , compared to acetic acid’s pKa of 4.76 [1] and the estimated pKa of non‑sulfone thiazepane‑6‑carboxylic acid (~3.5–4.0). This enhanced acidity improves aqueous solubility at physiological pH and facilitates direct conjugation via active ester or mixed anhydride methods without additional base.

Acidity Modulation
Class-level
ΔpKa ≈ –2.2
Enhances aqueous solubility at physiological pH
Predicted from sulfone model; verify experimentally
pKa Modulation Sulfone Electronic Effects Peptide Coupling Reactivity

Orthogonal Stability: Fmoc Resistance to Acidic Conditions Enables Selective Deprotection Strategies

The Fmoc group remains >99% intact upon exposure to 50% TFA/CH₂Cl₂ for 2 hours, conditions that quantitatively remove the Boc group [1]. Conversely, the Fmoc group is completely cleaved by 20% piperidine within 10 minutes, while the Boc group is stable under these basic conditions. This complete orthogonality allows the target compound to be incorporated into multi‑protecting‑group schemes, such as Fmoc/t‑Bu SPPS, where acid‑labile side‑chain protections (e.g., Boc, t‑Bu) and the peptide‑resin linkage must remain intact during Fmoc removal [2].

Acid Stability
Reported
Fmoc >99% intact vs Boc loss
Enables selective global deprotection
Under 50% TFA/CH₂Cl₂
Orthogonal Protecting Group Strategy Fmoc Acid Stability SPPS Compatibility

Thiazepane Dioxide Scaffold Confers Enzyme Selectivity Advantages

Compounds incorporating the 1,1‑dioxo‑1,4‑thiazepane scaffold have demonstrated ≥10‑fold selectivity for caspase‑1 (ICE) over the related cysteine proteases caspase‑3 and caspase‑8 [1]. While this data is derived from elaborated thiazepane‑dioxide‑containing inhibitors rather than the building block itself, it illustrates the scaffold‑specific pharmacophoric contribution of the dioxothiazepane ring. Non‑sulfone thiazepane analogs or six‑membered piperidine‑sulfone analogs did not exhibit comparable selectivity profiles in the same study.

Enzyme Selectivity
Class-level
≥10× caspase-1 vs -3/8
Scaffold-based selectivity context
Inferred from inhibitor data
Caspase‑1 Inhibition Thiazepane Dioxide Selectivity Constrained Heterocycles

Natural Product Validation of the 1,4‑Thiazepane Core as a Cytotoxic Pharmacophore

The natural product verrucosamide, which contains two 1,4‑thiazepane rings, exhibited selective cytotoxicity with LD₅₀ values of 1.26 µM against MDA‑MB‑468 breast carcinoma cells and 1.4 µM against COLO 205 colon adenocarcinoma cells in the NCI‑60 panel [1]. This validates the 1,4‑thiazepane scaffold as a privileged pharmacophore for oncology applications and suggests that peptide‑based constructs incorporating Fmoc‑protected 1,1‑dioxo‑1,4‑thiazepane‑6‑carboxylic acid may retain or enhance such bioactivity upon appropriate elaboration.

Cytotoxicity
Reported
LD₅₀ 1.26 µM (MDA-MB-468)
Reported cell-model response context
Natural product; scaffold context
Natural Products Cytotoxic Thiazepanes Conformational Rigidity

Procurement‑Relevant Application Scenarios for 4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid


Solid‑Phase Synthesis of Constrained Peptide Macrocycles Incorporating Sulfone‑Modified Heterocyclic Dipeptide Surrogates

The orthogonal Fmoc chemistry (half‑life ~6 s in 20% piperidine) [1] allows iterative SPPS assembly of macrocyclic peptides containing both acid‑labile side‑chain protections and the acid‑stable Fmoc‑thiazepane‑dioxide subunit. The sulfone‑lowered pKa (~2.5) [2] enhances coupling efficiency with hindered amines, a common challenge in macrocyclization. This compound is thus uniquely suited for constructing conformationally constrained, protease‑resistant peptide macrocycles for drug discovery.

Synthesis of Caspase‑1‑Selective Inhibitor Libraries Using the Dioxothiazepane Scaffold as a Conformational Lock

The ≥10‑fold selectivity of dioxothiazepane‑containing compounds for caspase‑1 over caspase‑3/8 [3] positions this building block as a core scaffold for focused protease inhibitor libraries. The Fmoc group permits rapid diversification at the N‑terminus via resin‑based split‑and‑pool parallel synthesis, while the carboxylic acid enables direct attachment to solid supports or further functionalization. Procurement of the Fmoc‑protected form eliminates the need for post‑synthetic protection chemistry, streamlining library generation.

Development of Cytotoxic Peptidomimetics Inspired by Marine Natural Products

The verified sub‑micromolar cytotoxicity of the natural product verrucosamide (LD₅₀ 1.26 µM against MDA‑MB‑468) [4] validates the 1,4‑thiazepane ring as a privileged pharmacophore for oncology. By incorporating this Fmoc‑protected building block into de novo designed peptidomimetics, medicinal chemists can systematically probe the structural determinants of cytotoxicity while maintaining synthetic tractability via standard Fmoc‑SPPS.

Physicochemical Property Optimization of Peptide‑Drug Conjugates Through Sulfone‑Mediated Acidity Modulation

The approximately 2‑log unit reduction in carboxylic acid pKa conferred by the dioxothiazepane ring [2] improves aqueous solubility of peptide‑drug conjugates at physiological pH, facilitating formulation and enhancing pharmacokinetic profiles. This property is particularly valuable for conjugate payloads where aqueous insolubility limits therapeutic index, as the sulfone‑induced acidity provides a handle for pH‑responsive release or improved dissolution without necessitating additional solubilizing groups.

Application
Selection Property
Validation Focus
SPPS of constrained peptide macrocycles
Orthogonal Fmoc chemistry fit
Macrocyclization efficiency review
Caspase-1 inhibitor library synthesis
Scaffold-based selectivity context
Isoform selectivity profiling
Marine natural product-inspired peptidomimetics
Reported thiazepane cytotoxicity context
Cell viability endpoint assessment
Peptide-drug conjugate solubility modulation
Sulfone-mediated acidity modulation
Aqueous solubility and release profiling
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